2-(4-phenyl-3H-1,5-benzodiazepin-2-yl)phenol
CAS No.: 41458-53-1
Cat. No.: VC15469132
Molecular Formula: C21H16N2O
Molecular Weight: 312.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 41458-53-1 |
|---|---|
| Molecular Formula | C21H16N2O |
| Molecular Weight | 312.4 g/mol |
| IUPAC Name | 2-(2-phenyl-3H-1,5-benzodiazepin-4-yl)phenol |
| Standard InChI | InChI=1S/C21H16N2O/c24-21-13-7-4-10-16(21)20-14-19(15-8-2-1-3-9-15)22-17-11-5-6-12-18(17)23-20/h1-13,24H,14H2 |
| Standard InChI Key | KAHVHCFQIWBPBS-UHFFFAOYSA-N |
| Canonical SMILES | C1C(=NC2=CC=CC=C2N=C1C3=CC=CC=C3O)C4=CC=CC=C4 |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
2-(4-Phenyl-3H-1,5-benzodiazepin-2-yl)phenol (CAS No. 41458-53-1) has a molecular weight of 312.4 g/mol and the formula C₂₁H₁₆N₂O. The IUPAC name reflects its benzodiazepine backbone fused with a phenyl group at position 4 and a phenolic hydroxyl group at position 2. The "3H" designation indicates a non-aromatic dihydrobenzodiazepine ring, which adopts a boat-like conformation stabilized by an intramolecular O–H⋯N hydrogen bond .
Crystallographic and Conformational Analysis
X-ray diffraction studies (space group P2₁/c, monoclinic system) provide critical insights into its geometry:
| Parameter | Value |
|---|---|
| Unit cell dimensions | a = 14.212 Å, b = 9.672 Å, c = 14.847 Å |
| Dihedral angle (aromatic rings) | 74.2° ± 0.1° |
| Hydrogen bond (O–H⋯N) | 1.84 Å (H⋯N distance) |
| Torsion angle (C7–N1–C8–C9) | -176.3° |
The dihedral angle between the pendant phenyl and phenolic rings introduces steric strain, offset by the stabilizing hydrogen bond . This conformation enhances solubility in polar solvents and influences intermolecular interactions in biological systems.
Synthesis and Reaction Pathways
Key Synthetic Steps
The compound is synthesized via a two-step protocol:
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Formation of 1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-dione:
Refluxing 1-(2-hydroxyphenyl)ethanone (13.6 g, 0.10 mol) with chlorosylbenzene (14.1 g, 0.10 mol) in absolute piperidine yields the diketone intermediate . -
Condensation with Benzene-1,2-diamine:
Reacting the diketone (2.04 g, 0.01 mol) with benzene-1,2-diamine (1.08 g, 0.01 mol) under solvent-free conditions produces the title compound. Crystallization from ethanol yields single crystals suitable for X-ray analysis .
Mechanistic Considerations
The reaction proceeds via Schiff base formation, where the amine attacks the diketone’s carbonyl groups, followed by cyclization to form the seven-membered diazepine ring. The absence of solvent minimizes side reactions, achieving a purity >95% .
Physicochemical Properties and Reactivity
Solubility and Stability
The compound is soluble in ethanol, DMSO, and chloroform (>10 mg/mL) but insoluble in water. Stability studies indicate decomposition at >200°C, with a half-life of 6 months under ambient conditions.
Chemical Modifications
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Hydroxyl Group Reactions: Acylation (e.g., with acetic anhydride) produces ester derivatives with enhanced lipophilicity.
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Benzodiazepine Ring Functionalization: Electrophilic substitution at position 7 yields halogenated analogs with improved bioactivity .
Comparative Analysis with Structural Analogs
2-(Benzylsulfanyl)-4-phenyl-3H-1,5-benzodiazepine
A related compound (PubChem CID 21827497, C₂₂H₁₈N₂S) replaces the phenolic hydroxyl with a benzylsulfanyl group. This substitution increases molecular weight (342.5 g/mol) and alters bioactivity, highlighting the role of substituents in pharmacological tuning .
Schiff Base Derivatives
Comparisons with Mladenova’s antitumor Schiff bases reveal that the phenolic group in 2-(4-phenyl-3H-1,5-benzodiazepin-2-yl)phenol enhances hydrogen-bonding capacity, improving target selectivity .
Applications in Materials Science and Drug Design
Coordination Chemistry
The compound acts as a ligand for transition metals (e.g., Cu²⁺, Ni²⁺), forming complexes with potential catalytic and antimicrobial applications.
Prodrug Development
Ester prodrugs (e.g., acetylated derivatives) show improved oral bioavailability in murine models, with plasma concentrations peaking at 2 hours post-administration.
Analytical Characterization Techniques
X-ray Crystallography
Single-crystal studies confirm the monoclinic packing and hydrogen-bonding network. Data collection parameters include Mo Kα radiation (λ = 0.71073 Å) and θ range of 2.3–25.0° .
Spectroscopic Methods
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